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Amphidinolide F, a structurally intricate 25-membered macrolide, stands as a compelling

target for synthetic chemists and a subject of interest for pharmacologists due to its notable

cytotoxic activities. Isolated from the marine dinoflagellate Amphidinium sp., this natural product

belongs to a larger family of over 30 amphidinolides, many of which exhibit potent biological

effects.[1][2][3] This document provides a comprehensive technical overview of the research

surrounding Amphidinolide F, focusing on its synthesis, biological activity, and the

experimental methodologies employed in its study.

Core Structure and Biological Significance
Amphidinolide F is characterized by a complex architecture featuring eleven stereogenic

centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly

substituted diene moiety.[1] Its structural complexity has made it a formidable challenge for

total synthesis, a feat that has been accomplished by a few research groups, thereby

confirming its absolute and relative stereochemistry.[1]

The primary biological significance of Amphidinolide F lies in its cytotoxic activity against

various cancer cell lines. This has spurred considerable interest in its potential as an anticancer

agent and has driven efforts to understand its mechanism of action.
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The cytotoxic effects of Amphidinolide F have been quantified against several cell lines, with

the most commonly reported being murine lymphoma L1210 and human epidermoid carcinoma

KB cells. The following table summarizes the reported IC50 values.

Cell Line IC50 (µg/mL) Reference

Murine Lymphoma (L1210) 1.5 [4][5][6]

Human Epidermoid Carcinoma

(KB)
3.2 [4][5][6]

For comparison, the closely related Amphidinolide C exhibits significantly higher potency

against the same cell lines, with IC50 values of 5.8 ng/mL and 4.6 ng/mL, respectively.[4][5]

This suggests that subtle structural differences, particularly in the side chain, can dramatically

influence cytotoxic activity.[7][8]

Total Synthesis Strategies
The total synthesis of Amphidinolide F has been a significant endeavor in the field of organic

chemistry, with multiple research groups developing convergent and elegant strategies. These

syntheses have not only provided access to this scarce natural product but have also spurred

the development of novel synthetic methodologies.

Retrosynthetic Analysis and Key Fragments
A common theme in the total synthesis of Amphidinolide F is a convergent approach, where

the complex molecule is broken down into smaller, more manageable fragments that are

synthesized independently and then coupled together. The primary disconnections are often

made at the macrolactone ester linkage and key carbon-carbon bonds.

One prominent strategy involves the disconnection of the macrocycle into three or four key

fragments. For instance, a common retrosynthetic analysis breaks the molecule down into a

C1-C9 fragment, a C10-C17/C18 fragment, and a C18/C19-C29 fragment.[7][9] The two

tetrahydrofuran rings are often synthesized from chiral pool starting materials or through

stereoselective cyclization reactions.[2]

The following diagram illustrates a generalized retrosynthetic approach:
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Caption: Generalized retrosynthetic analysis of Amphidinolide F.

Key Coupling Reactions
Several powerful chemical reactions have been employed to assemble the fragments of

Amphidinolide F. These include:

Sulfone Alkylation/Oxidative Desulfurization: This sequence has been utilized to form

challenging C-C bonds, such as the C14-C15 linkage, by coupling a sulfone-containing

fragment with an alkyl halide.[1]

Stille Cross-Coupling: This palladium-catalyzed reaction has been explored for the formation

of key carbon-carbon bonds, including the macrocyclization step to form the 25-membered

ring.[4][6][10]

Diastereoselective C-glycosylation: This method has been instrumental in constructing the

trans-tetrahydrofuran rings, a key structural feature of the molecule.[4][5][9]

Liebeskind–Srogl Cross-Coupling: This reaction has been used for the insertion of the side

chain.[4][5]
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The following diagram illustrates a simplified workflow for the assembly of Amphidinolide F
fragments:

Fragment Synthesis

C1-C9 Fragment Synthesis

Fragment A + (B-C) Coupling

C10-C17 Fragment Synthesis

Fragment B + Fragment C Coupling
C18-C29 Fragment Synthesis

Macrolactonization Final Deprotection Amphidinolide F

Click to download full resolution via product page

Caption: Simplified workflow for the total synthesis of Amphidinolide F.

Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of research.

While exhaustive protocols are found in the supporting information of the primary literature, this

section outlines the general methodologies for key transformations.

General Synthetic Procedures
Air- and Moisture-Sensitive Reactions: All reactions requiring anhydrous conditions were

performed under an inert atmosphere (argon or nitrogen) in flame-dried glassware.[8]

Solvent Purification: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane

(DCM), and diethyl ether were typically obtained by passing them through a solvent

purification system.[8]
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Chromatography: Purification of intermediates and final products was predominantly carried

out using flash column chromatography on silica gel.[11]

Characterization: The structure and purity of all synthesized compounds were confirmed by a

combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C

NMR), mass spectrometry (MS), and sometimes infrared (IR) spectroscopy and optical

rotation measurements.

Representative Experimental Protocol: Stille Cross-
Coupling for Macrocyclization
The following provides a generalized protocol for the intramolecular Stille coupling reaction to

form the macrolactone, a critical step in some synthetic routes.[6][10]

Precursor Preparation: The linear precursor containing a vinyl iodide and a vinyl stannane

moiety is synthesized and purified.

Reaction Setup: To a solution of the linear precursor in a suitable degassed solvent (e.g.,

toluene or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃) and any

necessary ligands or additives (e.g., CuI, AsPh₃).

Reaction Conditions: The reaction mixture is heated to a specific temperature (ranging from

room temperature to reflux) and monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is

removed under reduced pressure. The crude product is then purified by flash column

chromatography to yield the desired macrolide.

Mechanism of Action
While the cytotoxic properties of Amphidinolide F are well-documented, its precise

mechanism of action is not as thoroughly elucidated as its synthesis. However, research on

other members of the amphidinolide family provides some clues. Several amphidinolides

have been shown to interact with the actin cytoskeleton.[12][13] For instance, Amphidinolides J

and X are F-actin destabilizers, while Amphidinolides H1 and K act as F-actin stabilizers.[12]

Given the structural similarities, it is plausible that Amphidinolide F also exerts its cytotoxic
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effects by disrupting actin dynamics, a critical process for cell division, motility, and survival.

Further investigation is required to confirm this hypothesis and to identify the specific binding

site and molecular interactions of Amphidinolide F with actin or other potential cellular targets.

The following diagram illustrates the potential interaction of Amphidinolide F with the actin

cytoskeleton, leading to cytotoxicity.
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Caption: Postulated mechanism of action for Amphidinolide F.

Future Directions
The successful total syntheses of Amphidinolide F have paved the way for further exploration

of its therapeutic potential. Key areas for future research include:
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Detailed Mechanistic Studies: Elucidating the precise molecular target(s) of Amphidinolide
F and the downstream signaling pathways affected.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of

Amphidinolide F to identify the key structural features responsible for its cytotoxicity and to

potentially develop more potent and selective compounds.

Development of More Efficient Syntheses: While remarkable, the current total syntheses are

lengthy. Developing more concise and scalable synthetic routes would facilitate further

biological evaluation and potential clinical development.

In conclusion, Amphidinolide F remains a fascinating and challenging molecule. The

continued interplay between synthetic chemistry and chemical biology will be crucial in fully

unlocking its secrets and harnessing its potential for the development of new therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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